molecular formula C17H16BrNO4 B5020247 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid CAS No. 309285-65-2

5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid

Cat. No.: B5020247
CAS No.: 309285-65-2
M. Wt: 378.2 g/mol
InChI Key: QSTMLQVXMZVHGY-UHFFFAOYSA-N
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Description

5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C17H16BrNO4. It is a derivative of benzoic acid, featuring a bromine atom and a propoxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-aminobenzoic acid to introduce the bromine atom at the 5-position. This is followed by the acylation of the amino group with 4-propoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance during the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propoxybenzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chlorobenzoic acid
  • 5-bromo-2-fluorobenzoic acid
  • 5-bromo-2-methylbenzoic acid

Uniqueness

5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid is unique due to the presence of the propoxybenzoyl group, which imparts distinct chemical and biological properties. This differentiates it from other brominated benzoic acids, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-9-23-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)10-14(15)17(21)22/h3-8,10H,2,9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMLQVXMZVHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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